molecular formula C14H20N4O2S B414482 3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 328069-73-4

3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No. B414482
CAS RN: 328069-73-4
M. Wt: 308.4g/mol
InChI Key: OTYLVKWZQAGAPP-UHFFFAOYSA-N
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Description

“3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione” is a chemical compound with the molecular formula C14H20N4O2S . Its molecular weight is 308.4 .

Scientific Research Applications

Aromatase Inhibitors and Cancer Therapy

  • Synthesis and Evaluation of Tumor Inhibiting Activity : A study by Hartmann and Batzl (1986) focused on the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase and potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Chemical Synthesis and Characterization

  • Synthesis of Schiff Bases and Crystal Structures : Opozda, Łasocha, and Włodarczyk-Gajda (2006) synthesized unsymmetrical Schiff bases from 3,4-diaminopyridine, contributing to the understanding of molecular structures and hydrogen-bonded dimers in crystal states (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Biomedical Applications

  • Biodegradable Polyesters in Tissue Engineering : Fuoco, Finne‐Wistrand, and Pappalardo (2016) explored the synthesis of aliphatic polyesters with thiol pendant groups, a crucial development for tissue engineering applications (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).

Corrosion Inhibition Studies

  • Inhibition of Copper Corrosion : Fiala et al. (2007) investigated the capacity of certain ketene dithioacetal derivatives to inhibit copper corrosion, highlighting the potential application in protecting metals (Fiala et al., 2007).

Organic Chemistry and Medicinal Applications

  • Purine Analogs Synthesis for Medicinal Chemistry : A study by Alves, Proença, and Booth (1994) synthesized 4- and 5-disubstituted 1-benzylimidazoles as precursors for purine analogs, which are important in medicinal chemistry (Alves, Proença, & Booth, 1994).

properties

IUPAC Name

3-methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h5H,2,4,6-9H2,1,3H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYLVKWZQAGAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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